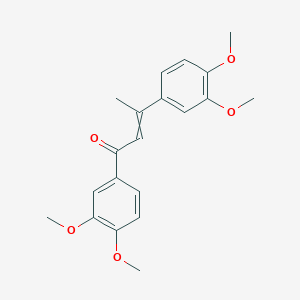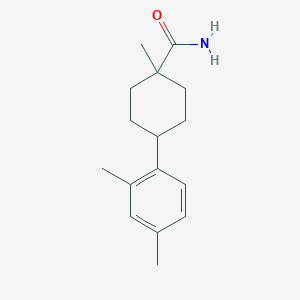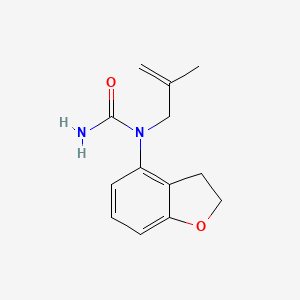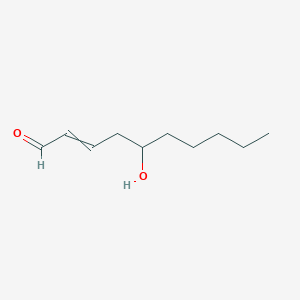
5-Hydroxydec-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxydec-2-enal: is an organic compound belonging to the class of medium-chain fatty acids. It is characterized by the presence of a hydroxyl group at the fifth carbon and a double bond between the second and third carbons in a ten-carbon aliphatic chain. This compound is known for its weak basicity and is essentially neutral based on its pKa .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxydec-2-enal can be achieved through various organic reactions. One common method involves the aldol condensation of decanal with formaldehyde, followed by selective reduction of the resulting intermediate. The reaction conditions typically require a basic catalyst such as sodium hydroxide and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of dec-2-enal in the presence of a suitable catalyst like palladium on carbon. This method ensures high yield and purity of the compound, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxydec-2-enal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5-oxodec-2-enal.
Reduction: The double bond can be reduced to form 5-hydroxydecane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 5-Oxodec-2-enal
Reduction: 5-Hydroxydecane
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Hydroxydec-2-enal is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is a metabolite in various biochemical processes and is involved in the regulation of cellular functions .
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its role in reducing oxidative stress and its potential as an antioxidant .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials .
Wirkmechanismus
The mechanism of action of 5-Hydroxydec-2-enal involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound’s hydroxyl group and double bond play crucial roles in its reactivity and ability to neutralize reactive oxygen species. Additionally, it can modulate enzyme activity and influence metabolic pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
10-Hydroxydec-2-enoic acid: Another medium-chain fatty acid with a hydroxyl group and a double bond, but with different positioning of functional groups.
5-Oxodec-2-enal: An oxidized derivative of 5-Hydroxydec-2-enal.
5-Hydroxydecane: A reduced form of this compound.
Uniqueness: this compound is unique due to its specific structure, which combines a hydroxyl group and a double bond in a ten-carbon chain. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
61206-18-6 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
5-hydroxydec-2-enal |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-7-10(12)8-5-6-9-11/h5-6,9-10,12H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
WJXTZXSREFBIPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC=CC=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


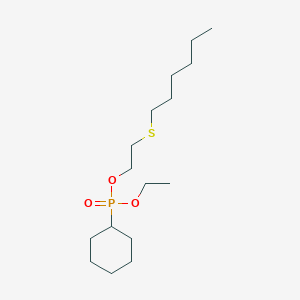

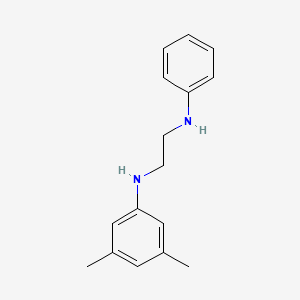
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14590923.png)
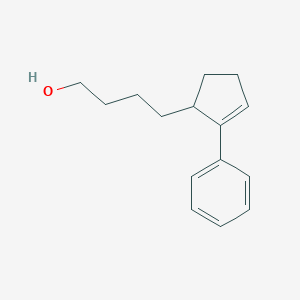
![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)

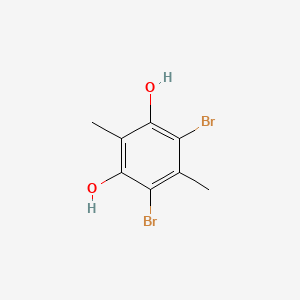
![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)
